molecular formula C9H9ClN2O4 B1529486 Ethyl 3-chloro-5-nitropyridine-4-acetate CAS No. 1363380-74-8

Ethyl 3-chloro-5-nitropyridine-4-acetate

Cat. No. B1529486
M. Wt: 244.63 g/mol
InChI Key: KOUWHUCYTQFGGQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitropyridine-4-acetate is a chemical compound with the molecular formula C9H9ClN2O4 . It is used for research purposes.


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as Ethyl 3-chloro-5-nitropyridine-4-acetate, involves a process where the compound 4-chloro-3-nitropyridine-2-ol is charged in phosphorous oxychloride at a temperature of 20 - 30°C and stirred . The base charged is selected from Triethylamine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-5-nitropyridine-4-acetate consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 244.63 g/mol .

Scientific Research Applications

Synthesis of Anticancer Agents

Ethyl 3-chloro-5-nitropyridine-4-acetate has been explored in the synthesis of potential anticancer compounds, particularly in the construction of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. This chemical serves as a precursor in reactions leading to compounds that exhibit significant effects on the proliferation and mitotic index of cultured L1210 cells and improve the survival of mice bearing P388 leukemia, demonstrating its potential in the development of novel anticancer therapies (Temple et al., 1983).

Nucleophilic Alkylations

It is also used in nucleophilic alkylations of 3-nitropyridines, showcasing its versatility in organic synthesis. Substitution reactions involving Ethyl 3-chloro-5-nitropyridine-4-acetate under vicarious nucleophilic substitution (VNS) conditions highlight its reactivity, leading to products with significant yields and regioselectivity. This demonstrates the compound's utility in the synthesis of diverse organic molecules, enhancing the toolbox of synthetic chemists (Andreassen et al., 2004).

Role in Organic Synthesis and Chemical Studies

Furthermore, Ethyl 3-chloro-5-nitropyridine-4-acetate finds application in various organic synthesis and chemical studies, including the preparation of thieno[2,3-c]pyridazines. These compounds, synthesized from related materials, have shown promising antibacterial activities. This highlights the compound's significance not only in the realm of cancer research but also in the development of new antimicrobial agents, indicating a broader scope of application in pharmaceutical and chemical research (Al-Kamali et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 2-Chloro-5-nitropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWHUCYTQFGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215625
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5-nitropyridine-4-acetate

CAS RN

1363380-74-8
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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